1,2,3,4,5,6-Hexachloronaphthalene

Description

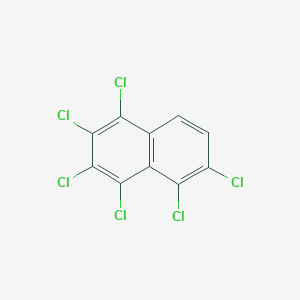

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2Cl6/c11-4-2-1-3-5(7(4)13)8(14)10(16)9(15)6(3)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLMCQOGOWNFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2Cl6 | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0997 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871838 | |

| Record name | 1,2,3,4,5,6-Hexachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachloronaphthalene is a white solid with an aromatic odor. (NTP, 1992), White to light-yellow solid with an aromatic odor; [NIOSH], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., White to light-yellow solid with an aromatic odor. | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexachloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0997 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0317.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

649 to 729 °F at 760 mmHg (NTP, 1992), 650-750 °F (343.3 - 387.8 °C), 344-388 °C, 650-730 °F | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0997 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0317.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), Insol in water, Sol in org solvents, Solubility in water: none, Insoluble | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0997 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0317.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.78 (NIOSH, 2023) - Denser than water; will sink, 1.78 (Water= 1), 1.78 g/cm³, 1.78 | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0997 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0317.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

11.6 (Air= 1 at bp of Hexachloronaphthalene), Relative vapor density (air = 1): 11.6 | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0997 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 1 mmHg at 68 °F (NTP, 1992), 0.0000033 [mmHg], 3.3X10-6 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 25 °C:, <1 mmHg | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexachloronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/508 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0997 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0317.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White solid, White to yellow solid. | |

CAS No. |

1335-87-1, 58877-88-6 | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4,5,6-Hexachloronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058877886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4,5,6-Hexachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexachloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0997 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

279 °F (NTP, 1992), 279 °F (137.2 °C), 137 °C, 279 °F | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16126 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLORONAPHTHALENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0997 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexachloronaphthalene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0317.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Environmental Sources and Release Dynamics of Hexachloronaphthalenes

Historical Industrial Production and Applications Leading to Environmental Contamination

Commercial production of PCNs began around 1910 and continued until the 1980s in most parts of the world. researchgate.net These chemical mixtures were marketed under various trade names, with "Halowax" being a prominent product in the United States. Halowax formulations were mixtures of different PCN congeners, and the degree of chlorination determined their physical properties, ranging from oils to waxes.

The highly chlorinated PCN mixtures, which include hexachloronaphthalenes, were valued for their chemical inertness, low flammability, and excellent electrical insulating properties. industrialchemicals.gov.au This led to their extensive use in a variety of industrial applications.

Key historical applications of higher-chlorinated PCNs include:

Electrical Industry: As dielectric fluids in capacitors and transformers, and for insulating electrical wires and cables. epa.gov

Flame Retardants: Incorporated into various materials to reduce flammability.

Wood Preservation: To protect wood from decay and insects. who.int

Additives: Used in industrial waxes, engine oils, and as masking compounds in electroplating. who.int

The commercial product Halowax 1014 was a notable mixture that contained a significant proportion of hexachloronaphthalenes. The approximate composition of Halowax 1014 highlights the prevalence of this specific homolog group in industrial applications.

| Chlorine Content | Congener Group | Percentage in Halowax 1014 |

|---|---|---|

| - | Dichloronaphthalene | 1% |

| - | Trichloronaphthalene | 3% |

| - | Tetrachloronaphthalene | 10% |

| - | Pentachloronaphthalene | 42% |

| - | Hexachloronaphthalene | 38% |

| - | Heptachloronaphthalene | 7% |

Table 1: Approximate Composition of Halowax 1014. epa.gov

Environmental contamination from these historical activities occurred through various pathways, including volatilization during use, leaching from products, and improper disposal of PCN-containing materials and equipment.

Unintentional Formation and Contemporary Emissions of Polychlorinated Naphthalenes

Although the intentional production of PCNs has ceased in most countries, they continue to be released into the environment as unintentional by-products of various industrial and thermal processes. researchgate.net These contemporary emissions are now considered the most significant sources of new PCN contamination. pops.int

PCNs are formed unintentionally in high-temperature industrial processes where chlorine and organic matter are present. pops.int The mechanisms of formation are often similar to those of other well-known POPs like polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). pops.int

Waste Incineration: The combustion of municipal, hazardous, and medical waste is a major source of unintentional PCN emissions. industrialchemicals.gov.aunih.gov Concentrations of PCNs in stack gas from waste incinerators can be significant, with one study finding levels as high as 13,000 ng/Nm³. nih.gov

Metal Refining: Metallurgical processes, such as secondary copper smelting, aluminum refining, and iron ore sintering, can also lead to the formation and release of PCNs. acs.orgresearchgate.net

Chlor-Alkali Production: The chlor-alkali industry, which produces chlorine and caustic soda, has been identified as a source of PCN contamination. epa.govpops.int PCNs can be formed during the process, particularly in older methods utilizing graphite electrodes, leading to contamination of waste streams and surrounding environments. epa.govpops.int Sediments near a chlor-alkali plant have been found to contain high concentrations of PCNs, with a congener profile distinct from commercial mixtures, suggesting in-process formation. epa.gov

| Industrial Process | PCN Emission Levels/Observations |

|---|---|

| Waste Incineration | Stack gas concentrations ranged from 97.6 to 13,000 ng/Nm³ in one study. nih.gov |

| Chlor-Alkali Industry | Identified as a major source of historical contamination. Soil near a former plant had PCN levels of 18 mg/kg dry weight. who.int Sediments near another plant had concentrations as high as 23 µg/g, dry weight. epa.gov |

| Metallurgical Industries | Considered a significant source of unintentional PCN emissions. researchgate.net |

Table 2: Examples of PCN Emissions from High-Temperature Industrial Processes.

Polychlorinated naphthalenes share similar manufacturing processes with polychlorinated biphenyls (PCBs), another class of persistent organic pollutants. As a result, PCNs were often present as impurities in commercial PCB mixtures. The analysis of various technical PCB formulations, such as Aroclors and Clophens, has confirmed the presence of PCNs.

The concentration of PCNs in these mixtures can vary, but they have been detected in all tested PCB formulations. dioxin20xx.org The total global amount of PCNs produced as contaminants in PCB mixtures has been estimated to be as high as 169 tonnes. industrialchemicals.gov.au

While high-temperature industrial processes are well-documented sources of unintentional PCN formation, the potential for their creation during domestic activities like cooking is less clear. The formation of other harmful compounds, such as heterocyclic aromatic amines (HAAs) and polycyclic aromatic hydrocarbons (PAHs), during high-temperature cooking of meat is established. nih.gov However, there is currently a lack of specific research directly linking cooking processes to the formation of 1,2,3,4,5,6-Hexachloronaphthalene or other PCNs. The dietary pathway is recognized as a significant route for human exposure to existing PCNs in the environment, which can accumulate in the food chain. nih.gov

Characterization of Environmental Release Pathways and Emission Inventories

Once released, hexachloronaphthalenes, due to their chemical properties, can be transported over long distances in the atmosphere and tend to adsorb to soil and sediments in aquatic environments. industrialchemicals.gov.au The primary environmental release pathways include:

Atmospheric Emissions: From industrial stacks (e.g., incinerators, metal smelters) and volatilization from contaminated sites and products. epa.gov

Wastewater Discharges: From industrial facilities such as chlor-alkali plants. energy.gov

Leaching and Runoff: From landfills and waste disposal sites containing PCN-laden materials. who.int

Emission inventories are critical tools for understanding the scale and sources of pollution. Recent efforts have been made to quantify global and regional PCN emissions.

A global emission inventory estimated that from 1912 to 1987, a total of 468,014 tonnes of PCNs were emitted from historical production and use, with the vast majority entering the atmosphere. nih.gov For the period of 2000-2020, unintentional emissions were estimated at 11,534 tonnes. nih.gov In 2020, global PCN emissions were estimated to be 293.5 tonnes, with municipal waste incineration being the largest contributor. nih.gov

In China, an inventory for the year 2014 estimated total PCN emissions from four major industrial sources (waste incineration, secondary nonferrous smelting, electric arc furnace steelmaking, and iron ore sintering) to be 511.6 kg. acs.org

| Source Category | Estimated Annual Emissions (China, 2014) | Percentage of Total from these Sources |

|---|---|---|

| Waste Incineration | 198.5 kg | 38.8% |

| Secondary Nonferrous Smelting | 78.8 kg | 15.4% |

| Electric Arc Furnace Steelmaking | 149.4 kg | 29.2% |

| Iron Ore Sintering | 84.9 kg | 16.6% |

Table 3: Estimated Annual PCN Emissions from Major Unintentional Sources in China (2014). nih.gov

These inventories highlight the ongoing release of PCNs into the environment, primarily from industrial thermal processes, long after their intentional production has ceased.

Environmental Fate and Transport Mechanisms of Hexachloronaphthalenes

Environmental Persistence and Degradation Potential

The persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Due to their chemical structure, hexachloronaphthalenes are notably persistent in the environment.

Hexachloronaphthalenes exhibit significant persistence across all environmental compartments due to their chemical stability and resistance to breakdown. cdc.govindustrialmaintenanceproducts.net When released into the atmosphere, they exist primarily in the vapor phase and degrade very slowly. cdc.gov For analogous compounds like hexachlorobenzene (B1673134) (HCB), atmospheric half-lives are estimated to be highly variable, ranging from 0.63 years in tropical regions to over 6 years in polar regions, suggesting that persistence is temperature-dependent. cdc.gov This stability allows for long-range global transport. cdc.govepa.gov

In aquatic systems, hexachloronaphthalenes tend to partition from the water column to sediment and suspended particulate matter. epa.gov While volatilization from the water surface can be rapid, their strong adsorption to sediment leads to long-term persistence in the benthic zone. epa.gov Hydrolysis is not a significant degradation process for these compounds in water. epa.gov

When released to soil, hexachloronaphthalenes are strongly adsorbed to soil particles, which limits their mobility and susceptibility to leaching into groundwater. epa.gov This strong binding, coupled with their inherent resistance to microbial degradation, results in very long half-lives in soil, with one report for HCB citing a half-life of 1530 days. epa.gov Re-emission of "old" PCNs from soils is also considered a potential ongoing source to the atmosphere. industrialmaintenanceproducts.net

| Environmental Matrix | Persistence Characteristics of Analogous Compounds (e.g., HCB) |

| Air | Exists mainly in vapor phase; very slow degradation. Estimated half-life ranges from 0.63 to 6.28 years depending on the region. cdc.gov |

| Water | Partitions significantly from the water column to sediment. epa.gov Not readily degraded by abiotic or biotic processes. cdc.gov |

| Sediment | Strong adsorption leads to long periods of persistence. epa.gov Serves as a long-term sink and potential source. |

| Soil | Strongly adsorbed and not generally susceptible to leaching. epa.gov Slow biodegradation, with reported half-lives of several years. epa.gov |

The biodegradation of chlorinated naphthalenes is a slow process, significantly influenced by the degree of chlorination and the presence of suitable microorganisms.

Aerobic Biodegradation: The aerobic (oxygen-present) biodegradation of aromatic compounds like naphthalene (B1677914) is well-documented. researchgate.net The process is typically initiated by a dioxygenase enzyme, which introduces oxygen atoms into the aromatic ring, forming a dihydrodiol. researchgate.net This intermediate is then converted to a catechol-like compound, which can undergo ring fission, breaking down the molecule into simpler acids and aldehydes that can be used by microorganisms for energy. researchgate.net

However, the presence of chlorine atoms on the naphthalene structure, as in hexachloronaphthalene, makes this process much more difficult. Chloro-organic compounds are known to be highly resistant to aerobic degradation. nih.gov The strong C-Cl bond is chemically stable, and the presence of multiple chlorine atoms can cause redox stress in aerobic bacteria like Pseudomonas, limiting their metabolic capacity. nih.gov While some aerobic bacteria can metabolize certain chlorinated compounds, the high degree of chlorination in hexachloronaphthalene presents a significant barrier to this degradation pathway. nih.gov

Anaerobic Biodegradation: Under anaerobic (oxygen-absent) conditions, which are common in subsurface sediments, some microbial communities have demonstrated the ability to degrade aromatic compounds. asm.org Studies have shown that naphthalene can be mineralized under nitrate-reducing conditions by phylogenetically diverse bacteria. asm.org This suggests that anaerobic degradation pathways exist and may be distributed among various bacterial groups. asm.org For highly chlorinated compounds, a process called organohalide respiration can occur, where anaerobic bacteria use the chlorinated compound as an electron acceptor, removing chlorine atoms in the process. While research on anaerobic degradation of other recalcitrant polychlorinated chemicals is growing, specific studies on hexachloronaphthalene are limited. nih.gov However, the general principles suggest that anaerobic dehalogenation could be a potential, albeit slow, degradation pathway in environments like deep sediments.

| Degradation Type | Mechanism for Naphthalenes | Challenges for Chlorinated Naphthalenes |

| Aerobic | Initiated by dioxygenase enzymes, leading to ring fission. researchgate.net | The C-Cl bond is highly stable; high chlorination causes oxidative stress in bacteria, limiting metabolism. nih.gov |

| Anaerobic | Can be degraded under nitrate-reducing conditions. asm.org | Relies on specific bacteria capable of organohalide respiration; the process is generally slow for highly chlorinated compounds. nih.gov |

Long-Range Environmental Transport Potential (LRETP)

The combination of persistence and semi-volatility gives hexachloronaphthalenes a high potential for long-range environmental transport, allowing them to travel far from their original sources. researchgate.net

Air is the primary medium for the long-range transport of semi-volatile organic chemicals (SOCs) like hexachloronaphthalenes. industrialmaintenanceproducts.net Once released into the atmosphere, these compounds can travel for thousands of kilometers over days or weeks. researchgate.netindustrialmaintenanceproducts.net This process is often described as a "global distillation" or "cold-trap" effect. nih.govcopernicus.org

The phenomenon works as follows:

Evaporation: The compounds evaporate from soils and water in warmer, temperate, or tropical regions and enter the atmosphere. researchgate.net

Transport: They are then transported by global wind patterns towards colder regions, such as the Arctic and Antarctic. copernicus.orgenvirocomp.com

Deposition: In these colder climates, the lower temperatures cause the compounds to condense out of the atmosphere and deposit onto surfaces like snow, ice, and water. copernicus.org

This multi-hop process of deposition and re-emission can be repeated, gradually moving the pollutants towards the poles, where they become trapped. copernicus.org The predominance of lower-chlorinated PCBs and lower-brominated PBDEs in remote sediments is evidence of this long-range atmospheric transport mechanism, which similarly applies to hexachloronaphthalenes. nih.gov

While atmospheric transport is the fastest route for global distribution, oceanic currents also play a role in the long-range transport of persistent pollutants. industrialmaintenanceproducts.netenvirocomp.com Hexachloronaphthalenes that deposit into the ocean can be transported over vast distances by large-scale currents. industrialmaintenanceproducts.net This process is much slower than atmospheric transport, potentially taking years or decades. industrialmaintenanceproducts.net

Studies on other POPs, such as hexachlorocyclohexanes (HCHs), have shown that concentrations in surface seawater decrease from the North Atlantic towards the Southern Ocean, reflecting transport from historical usage areas in the Northern Hemisphere. copernicus.org This indicates that ocean currents are a significant pathway for the redistribution of these persistent chemicals, contributing to their presence in remote marine environments far from direct sources. copernicus.orgenvirocomp.com

Pollutants are removed from the atmosphere and deposited onto the Earth's surface through wet and dry deposition. epa.govcopernicus.org

Wet Deposition: This process involves the scavenging of atmospheric pollutants by precipitation (rain, snow, fog). rsc.orgvt.edu The efficiency of wet deposition for gaseous compounds is largely governed by their solubility in water, which is described by the Henry's Law constant. rsc.orgvt.edu More soluble compounds are more effectively washed out of the atmosphere during rain events. rsc.org

Dry Deposition: This occurs continuously, even in the absence of precipitation, and is driven by concentration gradients between the air and surfaces. vt.edu It includes the direct absorption of gases and the gravitational settling of particulate matter to which the compounds are adsorbed. nih.gov

For semi-volatile compounds like hexachloronaphthalenes, both processes are significant. They can exist in the atmosphere as a vapor and adsorbed to aerosol particles. nih.gov The vapor phase is subject to both wet and dry deposition, while the particle-bound fraction is removed primarily through the deposition of those particles. nih.gov The interplay between these deposition mechanisms determines the rate at which hexachloronaphthalenes are transferred from the atmosphere to terrestrial and aquatic ecosystems. copernicus.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Mobility

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are crucial computational tools for predicting the environmental behavior of chemicals like 1,2,3,4,5,6-hexachloronaphthalene. These models establish mathematical relationships between the molecular structure of a compound and its physicochemical properties and environmental fate. For polychlorinated naphthalenes (PCNs), QSAR/QSPR models are employed to estimate key parameters that govern their mobility, persistence, and distribution across environmental compartments such as air, water, soil, and biota.

Bioaccumulation and Biomagnification in Ecological Food Webs

Bioaccumulation in Aquatic and Terrestrial Organisms

In terrestrial organisms, significant bioaccumulation has been demonstrated in laboratory studies. Experiments on male Wistar rats administered with [14C]-labeled hexachloronaphthalene (HxCN) revealed that the compound is retained in the body, particularly in the liver and adipose tissue. nih.gov Regardless of the administration route (intragastric or intraperitoneal), the highest concentrations were found in these two tissues. nih.gov After 120 hours, approximately 30% of the administered dose was retained in adipose tissue. nih.gov The slow turnover rate observed in these studies indicates that repeated exposure would likely lead to significant accumulation in the rat body. nih.gov Other studies have confirmed this high retention of hexa-isomers in the liver and fat of rats. nih.govinchem.org

Table 1: Retention of Hexachloronaphthalene in Rat Tissues

| Tissue | Time After Administration | Retention (% of Dose) | Administration Route |

|---|---|---|---|

| Liver | 24 hours | 38% | Intraperitoneal |

| Liver | 24 hours | 32% | Intragastric |

| Adipose Tissue | 120 hours | ~30% | Intraperitoneal/Intragastric |

Data sourced from a study on male Wistar rats. nih.gov

Trophic Transfer and Biomagnification Factors (BMFs)

Trophic transfer is the movement of contaminants through a food web, from prey to predator. researchgate.net When the concentration of a substance increases at successively higher levels in the food chain, the process is known as biomagnification. osti.gov This phenomenon is a significant concern for persistent, bioaccumulative compounds like hexachloronaphthalenes.

Biotransformation and Elimination Pathways in Organisms

Metabolic Transformation Studies of Hexachloronaphthalenes (e.g., Hydroxy, Methylthio, Methylsulfoxide Metabolites)

The biotransformation of chlorinated naphthalenes is a critical factor determining their persistence and toxicity. The extent and pathway of metabolism are highly dependent on the degree of chlorination. Studies have shown that lower chlorinated naphthalenes (mono- to tetra-CNs) can be metabolized by organisms into hydroxylated metabolites. inchem.org

However, for higher chlorinated congeners, metabolism is significantly more limited. Research involving the administration of this compound to pigs found that the compound was not metabolized. nih.govinchem.orgfood.gov.ukepa.gov Similarly, early studies in rabbits failed to detect urinary metabolites for penta-, hexa-, hepta-, or octachloronaphthalene. inchem.org This resistance to metabolic breakdown contributes to the high persistence and bioaccumulation potential of these compounds.

Despite its resistance to biotransformation, this compound has been shown to interact with metabolic systems. In one study, it was found to induce hepatic microsomal aryl hydrocarbon hydroxylase (AHH) activity in Wistar rats, an effect comparable to that of the classic inducer 3-methylcholanthrene. nih.govsoftbeam.net This indicates that while the parent compound may not be readily broken down, it is capable of stimulating cytochrome P-450 dependent enzymes. inchem.org For PCNs in general, there are preliminary indications from studies in rats of the formation of methylthio- or methylsulfoxide chloronaphthalene metabolites that are excreted in feces, though this has not been specifically confirmed for the 1,2,3,4,5,6-isomer. inchem.org

Excretion Dynamics in Model Organisms

The elimination of this compound from the body is a slow process, consistent with its high lipophilicity and resistance to metabolism. Studies in model organisms, primarily rats, have provided key insights into its excretion dynamics.

The primary route of excretion for hexachloronaphthalene is through the feces. nih.govfood.gov.uk In a study with male Wistar rats given a single dose of [14C]-labeled HxCN, fecal excretion accounted for the majority of the eliminated compound. After 120 hours, approximately 51% of the dose was excreted via feces following intragastric administration, and 34% following intraperitoneal administration. nih.gov Urinary excretion of higher chlorinated congeners is generally negligible. inchem.org

The persistence of this compound in the body is reflected in its long biological half-life. In rats, the decline of HxCN in plasma was observed to be biphasic, with an initial rapid phase (half-life of ~6 hours) followed by a much slower terminal phase (half-life of ~350 hours or ~14.6 days). nih.gov Tissue-specific half-lives for hexachloronaphthalenes in rats have been calculated to be approximately 26 days in the liver and 41 days in adipose tissue. nih.govinchem.orgfood.gov.uk These long half-lives, combined with slow excretion, confirm that this compound is a persistent compound that can accumulate within an organism over time. nih.gov

Table 2: Excretion and Half-Life of Hexachloronaphthalenes

| Parameter | Organism | Value | Notes |

|---|---|---|---|

| Primary Excretion Route | Rat | Feces | ~51% of dose excreted in 120h (intragastric) |

| Plasma Half-Life (Phase I) | Rat | ~6 hours | Initial, rapid elimination phase |

| Plasma Half-Life (Phase II) | Rat | ~350 hours (~14.6 days) | Terminal, slow elimination phase |

| Liver Half-Life | Rat | 26 days | For hexa-isomers |

| Adipose Tissue Half-Life | Rat | 41 days | For hexa-isomers |

Data compiled from studies on rats. nih.govinchem.orgnih.govfood.gov.uk

Isomer-Specific Biotransformation and Retention in Biological Tissues

The biotransformation and retention of hexachloronaphthalenes (HxCNs) in biological tissues are complex processes that are significantly influenced by the specific isomeric structure of the compound. While data on the biotransformation of the specific isomer this compound is limited, studies on its retention and the biotransformation of other persistent organic pollutants (POPs) provide insights into its likely behavior in vertebrates.

Hexachloronaphthalenes, including the 1,2,3,4,5,6-HxCN isomer, are lipophilic compounds, a characteristic that governs their distribution and potential for bioaccumulation in fatty tissues. nih.gov Research on male Wistar rats administered a single dose of 1,2,3,4,5,6-HxCN, either intraperitoneally or intragastrically, demonstrated that the highest concentrations of the compound were found in the liver and adipose tissue. nih.gov This highlights the strong affinity of this isomer for lipid-rich tissues.

The retention of 1,2,3,4,5,6-HxCN in these tissues is notable. In the liver, the highest retention was observed 24 hours after administration, accounting for 32% of the intragastric dose and 38% of the intraperitoneal dose. nih.gov In adipose tissue, approximately 30% of the administered dose was retained 120 hours post-administration, irrespective of the route of exposure. nih.gov The decline of 1,2,3,4,5,6-HxCN in plasma was found to be biphasic, with calculated half-lives of approximately 6 hours for the initial phase and a significantly longer 350 hours for the second phase, indicating a slow turnover rate. nih.gov This slow turnover suggests that with repeated exposure, 1,2,3,4,5,6-HxCN has the potential to accumulate in the body. nih.gov

The excretion of 1,2,3,4,5,6-HxCN was primarily through feces, with about 51% of the intragastric dose and 34% of the intraperitoneal dose being excreted via this route after 120 hours. nih.gov This indicates that biliary excretion is a major pathway for the elimination of this compound from the body.

Table 1: Retention of this compound in Rat Tissues

| Tissue | Time After Administration (hours) | Route of Administration | Retention (% of Dose) |

| Liver | 24 | Intragastric | 32% |

| Liver | 24 | Intraperitoneal | 38% |

| Adipose Tissue | 120 | Intragastric/Intraperitoneal | ~30% |

Table 2: Excretion of this compound in Rats after 120 Hours

| Route of Administration | Excretion Route | Percentage of Dose Excreted |

| Intragastric | Feces | ~51% |

| Intraperitoneal | Feces | ~34% |

Transgenerational Transfer in Vertebrate Species (e.g., Placental and Lactational Transfer)

The transgenerational transfer of persistent organic pollutants (POPs) like hexachloronaphthalenes is a significant concern for the health of offspring. This transfer primarily occurs through two main pathways in vertebrates: placental transfer during gestation and lactational transfer via mother's milk. While direct research on the transgenerational transfer of this compound is scarce, the lipophilic nature of this compound suggests a high potential for it to cross the placental barrier and to be excreted in milk.

Placental Transfer

The placenta acts as an interface between the mother and the developing fetus, facilitating the transfer of nutrients and waste. However, it is not an absolute barrier to environmental contaminants. Lipophilic compounds, such as HxCNs, can readily diffuse across the placental membranes and accumulate in fetal tissues. wikipedia.org The extent of placental transfer is influenced by factors such as the molecular weight, lipid solubility, and degree of protein binding of the chemical. wikipedia.org Given the high lipophilicity and persistence of 1,2,3,4,5,6-HxCN, it is plausible that this compound can be transferred from the mother to the fetus during pregnancy, potentially leading to in utero exposure.

Lactational Transfer

Lactational transfer is often the most significant route of contaminant transfer from mother to offspring for many lipophilic POPs. wikipedia.org Milk is rich in lipids, which are mobilized from the mother's adipose tissue stores during lactation. As HxCNs accumulate in these fat reserves, they can be released and incorporated into the milk. wikipedia.org Consequently, nursing offspring can ingest significant quantities of these contaminants. This is particularly concerning for first-born offspring, as the mother's body burden of POPs is often at its highest. wikipedia.org

Studies on marine mammals have highlighted the efficiency of lactational transfer for various POPs. wikipedia.orgresearchgate.net Although these studies did not specifically measure 1,2,3,4,5,6-HxCN, they provide a strong model for understanding the potential for this compound to be transferred to young via milk. Research on naphthalene has also detected its presence in human breast milk, further supporting the potential for naphthalenes and their chlorinated derivatives to be transferred through this route. orst.edu

The transfer of these compounds to developing organisms is of particular concern as early life stages are often more vulnerable to the toxic effects of chemical exposure. The immature metabolic and excretory systems of a fetus or a neonate may not be able to efficiently detoxify and eliminate these compounds, leading to higher body burdens and an increased risk of adverse health effects.

Advanced Analytical Methodologies for 1,2,3,4,5,6 Hexachloronaphthalene Research

Sample Collection and Preparation for Environmental Matrices

The initial and one of the most critical stages in the analysis of 1,2,3,4,5,6-hexachloronaphthalene is the collection and preparation of samples from diverse environmental matrices. The methodologies employed are designed to be robust, minimize contamination, and ensure the integrity of the analyte.

Air Sample Collection and Extraction Methods

The collection of airborne this compound often involves the use of high-volume air samplers. A typical sampling train consists of a glass fiber filter to capture particulate-bound compounds, followed by sorbent materials like polyurethane foam (PUF) plugs to trap gas-phase PCNs. nih.gov Air is drawn through this system for extended periods, often 24 hours, to sample a large volume of air, which can be around 90 cubic meters. nih.gov

For extraction, a common technique is Soxhlet extraction. epa.gov The PUF plugs and filters are placed in a Soxhlet apparatus and extracted with an organic solvent, such as toluene (B28343) or hexane (B92381). nih.gov The resulting extract is then concentrated, often by evaporation, and the residue is redissolved in a small volume of a suitable solvent like hexane for subsequent cleanup and analysis. nih.gov This procedure can achieve a sensitivity of 0.3 ng/cu m. nih.gov

Alternative methods include using solid-phase extraction (SPE) cartridges packed with materials like XAD-2 resin. nih.gov After sampling, the analytes are desorbed from the sorbent using a solvent. Another approach is open tubular trapping, a sorptive technique for isolating and enriching target compounds from the air. taylorfrancis.com

Table 1: Air Sampling and Extraction Methods for Hexachloronaphthalenes

| Parameter | Method | Description | Sensitivity | Reference |

| Collection | High-Volume Sampling | Glass fiber filter and polyurethane foam (PUF) plugs are used to collect both particulate and gas-phase PCNs. | - | nih.gov |

| Solid-Phase Extraction | Cartridges packed with sorbents like XAD-2 resin trap the analytes. | - | nih.gov | |

| Extraction | Soxhlet Extraction | The collected sample is extracted with a solvent like toluene or hexane. | 0.3 ng/cu m | nih.gov |

| Solvent Desorption | Analytes are desorbed from the sorbent using a suitable solvent. | - | nih.gov |

Water and Sediment Sample Processing Techniques

For water samples, liquid-liquid extraction is a frequently used method. A representative water sample, typically around 200 ml, is extracted multiple times with an immiscible organic solvent like toluene. The combined organic fractions are then dried, concentrated, and prepared for analysis. This method can reach a sensitivity of about 200 ng/l. nih.gov

Sediment samples require more rigorous extraction procedures due to the strong binding of hexachloronaphthalenes to organic matter. Wet extraction is often preferred to avoid the loss of volatile compounds during drying. cefas.co.uk Soxhlet extraction is a common technique, where the wet sediment is first treated with a polar solvent like acetone (B3395972) to remove water, followed by extraction with a less polar solvent mixture such as acetone/hexane. cefas.co.uk

Pressurized liquid extraction (PLE) is a more modern and efficient alternative that uses elevated temperatures and pressures to extract the analytes with less solvent and in a shorter time. cefas.co.uknih.gov For PLE, the wet sediment is typically mixed with a drying agent like anhydrous sodium sulfate (B86663) before extraction. cefas.co.uk

After extraction, the extracts from both water and sediment samples undergo a cleanup procedure to remove interfering compounds. This often involves column chromatography using adsorbents like silica (B1680970) gel. nih.gov

Table 2: Water and Sediment Sample Processing Techniques for Hexachloronaphthalenes

| Matrix | Extraction Method | Key Steps | Sensitivity | Reference |

| Water | Liquid-Liquid Extraction | Multiple extractions with toluene, drying of organic phase, and concentration. | ~200 ng/l | nih.gov |

| Sediment | Soxhlet Extraction | Stepwise extraction with polar (acetone) and non-polar (acetone/hexane) solvents. | - | cefas.co.uk |

| Sediment | Pressurized Liquid Extraction (PLE) | Extraction at elevated temperature and pressure, often after mixing with a drying agent. | Method detection limits for sediments range from 0.46 to 1.2 pg/g (dry weight). | nih.gov |

Biota and Biological Tissue Sample Preparation Protocols

The analysis of this compound in biological samples, such as fish tissue, follows a multi-step protocol. Similar to sediment analysis, pressurized liquid extraction (PLE) is a widely used technique for extracting PCNs from biota. nih.gov The tissue is often homogenized and mixed with a drying agent before extraction.

Following extraction, the sample extracts require extensive cleanup to remove lipids and other co-extracted biological macromolecules that can interfere with the analysis. This is a critical step for obtaining accurate results. Automated cleanup systems are often employed for this purpose. A typical automated cleanup procedure might involve a multi-column system, including an acid/base/neutral silica gel column, a carbon-celite column, and a basic alumina (B75360) column. nih.gov This multi-step cleanup effectively isolates the PCNs from the complex biological matrix. Isotope dilution methods, where a known amount of a labeled internal standard is added to the sample before extraction, are commonly used to ensure accurate quantification by correcting for losses during the sample preparation and analysis process. nih.gov

Table 3: Biota and Biological Tissue Sample Preparation for Hexachloronaphthalenes

| Step | Technique | Description | Reference |

| Extraction | Pressurized Liquid Extraction (PLE) | Homogenized tissue is extracted under elevated temperature and pressure. | nih.gov |

| Cleanup | Automated Multi-column System | Utilizes a sequence of columns (e.g., acid/base/neutral silica, carbon-celite, basic alumina) to remove interferences. | nih.gov |

| Quantification | Isotope Dilution | A labeled internal standard is added to the sample to correct for analytical losses. | nih.gov |

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing complex mixtures of hexachloronaphthalene congeners. The ability to separate individual isomers is essential for accurate quantification and toxicological assessment.

Gas Chromatography (GC) Applications for Hexachloronaphthalenes Analysis

Gas chromatography (GC) is the most common analytical technique for the separation and quantification of hexachloronaphthalenes. In GC, the sample extract is injected into a heated inlet, where the compounds are vaporized and carried by an inert gas (the mobile phase) through a long, thin column. The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the inside of the column.

For PCN analysis, capillary columns with various stationary phases are used. The choice of the stationary phase is critical for achieving the desired separation. Nonpolar phases, such as those based on dimethylpolysiloxane (e.g., DB-5), and more polar phases are employed. researchgate.net The separated compounds are then detected by a suitable detector, most commonly an electron capture detector (ECD) or a mass spectrometer (MS). nih.govresearchgate.net GC-MS provides more definitive identification by furnishing information about the mass-to-charge ratio of the ionized molecules.

Table 4: Gas Chromatography Parameters for Hexachloronaphthalene Analysis

| Parameter | Typical Conditions | Purpose | Reference |

| Column | Fused-silica capillary column (e.g., DB-5) | Separation of individual congeners | researchgate.net |

| Injector Temperature | 250 °C | Vaporization of the sample | regulations.gov |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | Detection and quantification of the separated compounds | nih.govresearchgate.net |

| Carrier Gas | Helium or Nitrogen | Transport of the analytes through the column | regulations.gov |

High-Resolution Gas Chromatography (HRGC) for Congener Separation

Due to the large number of possible hexachloronaphthalene congeners and their similar physicochemical properties, achieving complete separation with a single GC column can be challenging. researchgate.net High-resolution gas chromatography (HRGC) utilizes long capillary columns with high separation efficiency to resolve closely eluting isomers.

For particularly complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power. In GC×GC, two columns with different stationary phase selectivities are coupled together. The effluent from the first column is trapped and then rapidly re-injected onto the second, shorter column. This results in a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of co-eluting congeners that would otherwise overlap in a one-dimensional GC analysis. researchgate.net This advanced technique is invaluable for the detailed congener-specific analysis of hexachloronaphthalenes in environmental and technical samples.

Table 5: High-Resolution Gas Chromatography for Hexachloronaphthalene Congener Separation

| Technique | Principle | Advantage | Reference |

| High-Resolution Gas Chromatography (HRGC) | Utilizes long capillary columns with high efficiency. | Improved separation of closely eluting isomers. | researchgate.net |

| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Couples two columns with different selectivities. | Significantly increased peak capacity for separating complex mixtures of congeners. | researchgate.net |

Spectrometric Detection and Quantification Methods

Electron Capture Detection (ECD)

The Electron Capture Detector (ECD) is a highly sensitive and selective detector used in gas chromatography for the analysis of electrophilic compounds, such as halogenated hydrocarbons like this compound. srigc.comwikipedia.orgscioninstruments.com The ECD operates by measuring the decrease in a constant electron current caused by the capture of electrons by electronegative analytes eluting from the GC column. wikipedia.orgscioninstruments.com

Key characteristics of ECD include:

High Sensitivity: The ECD is one of the most sensitive classical GC detectors, capable of detecting picogram to femtogram levels of halogenated compounds. wikipedia.orgchromatographyonline.com

Selectivity: It is highly selective for compounds containing halogens (chlorine, bromine, fluorine), as well as other electronegative groups, while showing minimal response to hydrocarbons. scioninstruments.comchromatographyonline.com

Operational Principle: It utilizes a radioactive source, typically Nickel-63, to generate a steady stream of electrons. srigc.comscioninstruments.com When an analyte with a high affinity for electrons passes through the detector, it captures some of these electrons, causing a measurable drop in the detector's standing current. wikipedia.org

While highly sensitive, the ECD can be susceptible to matrix interferences, which can sometimes lead to false positives. researchgate.net Therefore, confirmation of results by a mass spectrometric method is often necessary for unambiguous identification.

Quantitative Method Performance and Validation (e.g., Limit of Quantitation, Accuracy, Precision, Recoveries)

The validation of analytical methods is crucial to ensure the reliability and accuracy of the data generated for this compound. Method validation involves assessing several key performance parameters. nih.govinab.ieeurachem.org

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. ecesis.netchromforum.org It is typically determined by analyzing a series of low-concentration standards and assessing the signal-to-noise ratio or the statistical variation of the measurements. loesungsfabrik.de For many persistent organic pollutants, including PCNs, achieving low LOQs is critical for assessing environmental contamination and human exposure.

Accuracy: Accuracy refers to the closeness of a measured value to the true or accepted value. It is often assessed by analyzing certified reference materials (CRMs) containing a known concentration of the analyte or by performing recovery studies where a known amount of the analyte is spiked into a blank matrix. restek.com Recoveries are typically expressed as a percentage of the spiked amount that is detected by the analytical method. loesungsfabrik.de For example, a study on PCN analysis in landfill leachates reported recovery rates of 81%–105%. researchgate.net

Precision: Precision describes the degree of agreement among repeated measurements of the same sample under specified conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. nih.gov Repeatability refers to the precision obtained under the same operating conditions over a short interval of time, while intermediate precision assesses the variation within a laboratory over a longer period, including different analysts, equipment, and days. nih.gov

Recoveries: Recovery studies are essential to evaluate the efficiency of the entire analytical procedure, from sample extraction and cleanup to final analysis. Low or variable recoveries can indicate problems with the methodology, such as incomplete extraction, analyte loss during cleanup steps, or matrix effects.

A comprehensive validation process ensures that the analytical method is "fit for purpose" and produces data that is defensible and of known quality. eurachem.org

Isomer-Specific Analysis and Congener Profiling Methodologies

Due to the large number of possible PCN congeners (75 in total), isomer-specific analysis is essential for understanding the environmental fate, transport, and toxicology of these compounds. researchgate.net The congener profile, or the relative abundance of different isomers in a sample, can provide valuable information about the source of the contamination and the environmental processes that have acted upon the mixture. osti.gov

The analysis of this compound requires high-resolution chromatographic techniques, typically capillary gas chromatography, to separate it from other hexachloronaphthalene isomers and other PCN congeners. cdc.govresearchgate.net The choice of the GC column stationary phase is critical for achieving the necessary separation.

Methodologies for isomer-specific analysis and congener profiling often involve:

High-Resolution Gas Chromatography (HRGC): Utilizes long capillary columns with specialized stationary phases to achieve separation of closely related isomers. cdc.govresearchgate.net

Mass Spectrometric Detection: Provides the selectivity needed to identify and quantify individual congeners, even when they are not perfectly separated chromatographically. researchgate.net High-resolution mass spectrometry is particularly valuable for this purpose. researchgate.net

Use of Authentic Standards: The identification and quantification of individual congeners, including this compound, rely on the availability of certified reference standards for each isomer. researchgate.net

Congener-Specific Quantification: This approach, as opposed to quantifying based on commercial mixtures (like Aroclors for PCBs), provides more accurate and scientifically meaningful data. nih.gov

Congener profiling has been instrumental in tracking the bioaccumulation and biotransformation of PCNs in various organisms and environmental compartments. nih.gov

Quality Assurance and Quality Control Protocols in PCN Analysis

Rigorous quality assurance (QA) and quality control (QC) protocols are fundamental to generating reliable and defensible data in the analysis of polychlorinated naphthalenes. researchgate.netunfccc.intiges.or.jp These protocols are designed to monitor and control every stage of the analytical process, from sample collection to data reporting. iges.or.jp

A robust QA/QC plan typically includes the following elements: unfccc.intyoutube.com

Method Blanks: These are samples of a clean matrix that are processed and analyzed in the same manner as the field samples. They are used to assess for contamination introduced during the analytical procedure.

Spiked Samples (Matrix Spikes): A known amount of the target analyte (e.g., this compound) is added to a sample to evaluate the accuracy of the method in a specific matrix. The recovery of the spiked analyte is then calculated.

Certified Reference Materials (CRMs): These are materials with a well-characterized and certified concentration of the analyte. They are used to assess the accuracy and traceability of the analytical method.

Internal Standards: A known amount of a compound that is chemically similar to the analyte but not expected to be present in the sample (often an isotopically labeled version of the analyte) is added to every sample, blank, and standard at the beginning of the analytical process. This helps to correct for variations in extraction efficiency and instrument response.

Replicate Samples: Analyzing replicate samples provides a measure of the precision of the analytical method.

Calibration Checks: The instrument's calibration is regularly checked using standard solutions to ensure its continued accuracy.

Data Validation: A systematic process of reviewing data against a set of predefined criteria to ensure that it meets the data quality objectives of the study. cdc.gov

By implementing a comprehensive QA/QC program, laboratories can ensure the integrity and validity of their analytical results for this compound and other PCNs. researchgate.net

Table of Performance Data for a Validated PCN Analysis Method

| Parameter | Performance Metric | Example Value/Range | Reference |

|---|---|---|---|

| Limit of Quantitation (LOQ) | Concentration | 3.7 ng/g for HCB in fish | nih.gov |

| Accuracy (Trueness) | Recovery from Certified Reference Material | Evaluated using NIST SRM 1947 | nih.gov |

| Precision (Repeatability) | Relative Standard Deviation (RSD) | <3% at EQS level for HCB and HCBD | nih.gov |

| Precision (Intermediate) | Relative Standard Deviation (RSD) | <3% at EQS level for HCB and HCBD | nih.gov |

| Recoveries | Percent Recovery | 81% - 105% for PCNs in leachate | researchgate.net |

Ecological and Biochemical Interactions of Hexachloronaphthalenes

Induction of Cytochrome P450 (CYP) Enzymes by Hexachloronaphthalenes

Hexachloronaphthalenes are recognized as potent inducers of cytochrome P450 enzymes, a superfamily of proteins crucial for metabolizing a wide variety of compounds. This induction is a key mechanism underlying many of the biochemical effects of these substances.

Aryl Hydrocarbon (Ah) Receptor Activation and Downstream Signaling Pathways

A significant portion of the biochemical and toxic responses to polychlorinated naphthalenes (PCNs) is understood to be mediated through the activation of the cytosolic Aryl Hydrocarbon (Ah) Receptor. nih.gov The AhR is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm as part of a protein complex. nih.gov

Upon binding with a ligand, such as a hexachloronaphthalene molecule, the receptor undergoes a conformational change. This change facilitates its translocation into the nucleus, where it dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.govnih.gov This newly formed complex then binds to specific DNA sequences known as dioxin response elements (DREs) located in the promoter regions of target genes. nih.gov This binding event initiates the transcription of a battery of genes, most notably those encoding for drug-metabolizing enzymes like CYP1A1. nih.govnih.gov

The potency of PCNs as AhR agonists appears to be closely linked to their specific chemical structure, particularly the position of chlorine atoms. nih.gov Congeners with chlorine atoms at the lateral 2, 3, 6, and 7 positions are generally more potent. The 1,2,3,4,5,6-hexachloronaphthalene congener, which possesses only three lateral chloro substituents, has been noted to be less potent in inducing these pathways compared to certain hepta- and other hexachloronaphthalene congeners that are more fully substituted in these lateral positions. nih.gov

Cytochrome P1A1 (CYP1A1) Induction in In Vitro and In Vivo Model Systems

The induction of Cytochrome P1A1 (CYP1A1) is a well-documented consequence of exposure to this compound and serves as a sensitive biomarker of AhR activation. nih.govnih.gov